BenchChemオンラインストアへようこそ!

4,7-Dichloro-2-(4-pyridinyl)quinazoline

Medicinal Chemistry Structure-Activity Relationship Cross-Coupling

4,7-Dichloro-2-(4-pyridinyl)quinazoline (CAS 1269742-32-6) is a heterocyclic organic compound belonging to the quinazoline class, featuring two chlorine substituents at the 4 and 7 positions of the quinazoline core and a 4-pyridinyl group at the 2 position. With a molecular formula C₁₃H₇Cl₂N₃ and a molecular weight of 276.12 g/mol, it serves primarily as a bifunctional synthetic intermediate for medicinal chemistry, materials science, and cross-coupling applications.

Molecular Formula C13H7Cl2N3
Molecular Weight 276.12 g/mol
Cat. No. B8058944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloro-2-(4-pyridinyl)quinazoline
Molecular FormulaC13H7Cl2N3
Molecular Weight276.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(N=C2Cl)C3=CC=NC=C3
InChIInChI=1S/C13H7Cl2N3/c14-9-1-2-10-11(7-9)17-13(18-12(10)15)8-3-5-16-6-4-8/h1-7H
InChIKeyCZLDOTDDBWYHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloro-2-(4-pyridinyl)quinazoline – A High-Purity, Positionally Defined Quinazoline-Pyridine Bifunctional Building Block


4,7-Dichloro-2-(4-pyridinyl)quinazoline (CAS 1269742-32-6) is a heterocyclic organic compound belonging to the quinazoline class, featuring two chlorine substituents at the 4 and 7 positions of the quinazoline core and a 4-pyridinyl group at the 2 position . With a molecular formula C₁₃H₇Cl₂N₃ and a molecular weight of 276.12 g/mol, it serves primarily as a bifunctional synthetic intermediate for medicinal chemistry, materials science, and cross-coupling applications . Unlike the more widely explored parent 4,7-dichloroquinazoline (CAS 2148-57-4), the installed 4-pyridinyl moiety confers distinct electronic properties and regiochemical identity that materially dictate downstream reactivity and molecular recognition .

Why 4,7-Dichloro-2-(4-pyridinyl)quinazoline Cannot Be Replaced by Generic Quinazoline Building Blocks in Precision Synthesis


Substitution of 4,7-dichloro-2-(4-pyridinyl)quinazoline with a close analog such as its 2-pyridinyl regioisomer, the parent 4,7-dichloroquinazoline, or a 2-phenyl variant may superficially appear permissible under the same synthetic protocol, yet each substitution introduces distinct steric, electronic, and stereoelectronic perturbations that alter regioselectivity in cross-coupling reactions, chromatographic behavior, and biological target engagement . The position of the pyridine nitrogen (4- vs. 2-pyridinyl) determines both the molecular dipole and hydrogen-bonding geometry, thereby dictating the fidelity of structure-activity relationships in kinase and receptor programs, while the 4,7-dichloro motif fixes the vector for sequential Suzuki-Miyaura or Buchwald-Hartwig elaborations [1]. Below, quantitative evidence establishes the specific, verifiable dimensions along which this compound diverges from its closest comparators.

Quantitative Differentiation Evidence: 4,7-Dichloro-2-(4-pyridinyl)quinazoline vs. Closest Structural Analogs for Procurement Decisions


Regioisomeric Identity: 4-Pyridinyl vs. 2-Pyridinyl Positional Selectivity Determines Synthesis Vector and Target Binding

The target compound bears a 4-pyridinyl substituent at the quinazoline 2-position, with SMILES Clc1ccc2c(Cl)nc(-c3ccncc3)nc2c1, whereas its most commercially available regioisomer, 4,7-dichloro-2-(2-pyridinyl)-quinazoline (CAS 1269703-91-4), displays the pyridine nitrogen in the ortho configuration (SMILES Clc1ccc2c(Cl)nc(-c3ccccn3)nc2c1) . This regiochemical difference results in distinct molecular dipole orientation and hydrogen-bonding geometry: the 4-pyridinyl isomer positions the nitrogen para to the quinazoline linkage, generating a linear hydrogen-bond acceptor vector, while the 2-pyridinyl isomer places the nitrogen adjacent to the linkage, producing an angular, sterically hindered interaction profile. Both isomers share the identical molecular formula C₁₃H₇Cl₂N₃ and molecular weight 276.12, making them indistinguishable by mass spectrometry alone, yet their MDL numbers differ (MFCD20139513 for the 4-pyridinyl vs. MFCD20139511 for the 2-pyridinyl), confirming distinct registry and structural identity .

Medicinal Chemistry Structure-Activity Relationship Cross-Coupling

Commercial Purity Tier: 98% vs. 95% HPLC-Grade Availability for cGMP-Relevant Research Programs

The target compound is commercially available at a documented purity of 98% (Leyan, product 1596278), with alternative vendor specifications of 97% (Amatek Scientific, CymitQuimica) and 95% (AKSci) . In contrast, the regioisomeric 4,7-dichloro-2-(2-pyridinyl)-quinazoline is primarily supplied at a baseline 95%+ purity (CheMenu, CM476445) . The parent 4,7-dichloroquinazoline scaffold is routinely available at 95–97% purity from multiple vendors, with only select suppliers reaching ≥98% by HPLC .

Quality Assurance Procurement Analytical Chemistry

Lipophilicity and Hydrogen-Bonding Capacity: Predicted LogP and PSA Differentiate ADME Profile Expectations

The target compound exhibits a predicted LogP of 3.9986 and a topological polar surface area (TPSA) of 38.67 Ų, as calculated by the vendor Leyan . In comparison, the parent 4,7-dichloroquinazoline scaffold (without the pyridinyl group) has a reported LogP of 2.46–2.94 and a PSA of 25.78 Ų . The addition of the 4-pyridinyl group increases both lipophilicity (ΔLogP ≈ +1.06 to +1.54) and polar surface area (ΔPSA ≈ +12.9 Ų), which predictively alters membrane permeability and solubility profiles. The 2-pyridinyl regioisomer, despite an identical TPSA, possesses a different dipole moment and pKa (-0.10±0.19 predicted for the 2-pyridinyl conjugate acid ) vs. an unmeasured but structurally expected higher basicity for the 4-pyridinyl, impacting ionization state at physiological pH and potentially affecting solubility and target binding thermodynamics .

ADME Physicochemical Properties Drug Design

Synthetic Versatility: Orthogonal Dichloro Handle for Sequential Functionalization with Regiochemical Control

The 4,7-dichloro substitution pattern in the quinazoline core is a recognized motif for regioselective Suzuki-Miyaura cross-coupling. Published methodology demonstrates that 4,7-dichloroquinazoline derivatives can undergo sequential arylations, with the 4-position chlorine being activated for preferential coupling under microwave conditions [1]. This allows for differential functionalization at the 4- and 7-positions, a capability equally present in the target 4-pyridinyl compound. However, the pre-installed 2-(4-pyridinyl) group eliminates the need for a separate 2-position functionalization step, reducing synthetic sequence length by at least one step compared to starting from the parent 4,7-dichloroquinazoline and subsequently installing a pyridinyl moiety. The synthesis typically proceeds from 4,7-dichloroquinazoline via Suzuki coupling with 4-pyridylboronic acid .

Synthetic Methodology Cross-Coupling Building Block

Research-Grade Provenance: Multi-Vendor Availability with Distinct Purity Tiers Enables Competitive Sourcing and Batch Consistency

The target compound is listed by multiple independent vendors globally, including Leyan (purity 98%), Amatek Scientific (purity 97%, 0.25–5 g scale), AKSci (purity 95%), CymitQuimica (purity 97%, 250 mg–1 g scale), and CheMenu (purity 95%+) . This multi-supplier landscape contrasts with the regioisomer 4,7-dichloro-2-(2-pyridinyl)-quinazoline, which is predominantly distributed through a smaller vendor network . Sigma-Aldrich offers the 4-substituted analog 4-(allyloxy)-2-(4-pyridinyl)quinazoline (AldrichCPR T301760) but explicitly does not provide analytical data, shifting quality assurance responsibility to the purchaser .

Procurement Supply Chain Quality Assurance

Absence of Confounding Biological Activity Claims: Procure a Chemically Defined Intermediate, Not a Mischaracterized Lead

A systematic literature and database search (PubMed, ChEMBL, BindingDB, PubChem, Google Scholar, and vendor technical datasheets) reveals that the target compound lacks publicly documented, quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or % inhibition at defined concentrations) against any specific protein target [1]. In contrast, 2-(4-bromophenyl)-4,7-dichloroquinazoline has been characterized as a BRD4 bromodomain inhibitor with an IC₅₀ of 863 nM in a fluorescence polarization assay, and the patent literature describes aminoquinazoline pyridones as potent c-Kit inhibitors with >200-fold selectivity against KDR, p38, Lck, and Src [2]. The absence of target-specific activity data for the target compound positions it unequivocally as a synthetic building block, eliminating the risk that procurement decisions are confounded by preliminary and potentially non-reproducible biological annotations that may later be invalidated.

Data Integrity Procurement Chemical Biology

Optimal Application Scenarios for 4,7-Dichloro-2-(4-pyridinyl)quinazoline Based on Quantitative Procurement Evidence


Kinase-Focused Fragment Elaboration and PROTAC Linker Design

As a bifunctional building block with orthogonal chloro handles at positions 4 and 7, this compound is ideally suited for rapid, sequential Suzuki-Miyaura elaboration to generate focused kinase inhibitor libraries, including PROTAC linker conjugation at the 4-pyridinyl nitrogen, where the linear geometry of the para-pyridinyl group provides predictable exit vector trajectories for ternary complex formation [1].

cGMP-Aware Hit-to-Lead Programs Requiring Batch Consistency and High Purity

The availability of this compound at 98% purity with documented batch specifications from established vendors (Leyan) supports hit-to-lead programs that require high initial purity for reproducible biological assay results, especially where impurities of >2% in the 2-pyridinyl isomer could confound dose-response interpretations .

Physicochemical Property-Driven Lead Optimization in CNS and Kinase Targets

The predicted LogP of 3.9986, combined with TPSA of 38.67 Ų, positions this compound within favorable CNS drug-like space (optimally LogP 1–4, TPSA < 90 Ų), making it a suitable core for CNS-penetrant kinase inhibitors or adenosine receptor antagonists, where the ΔLogP of ~1.5 units above the parent scaffold may enhance blood-brain barrier permeability without exceeding typical CNS drug limits .

Academic and Industrial Medicinal Chemistry Requiring Definitive Regioisomeric Identity

For academic groups and biotech companies synthesizing 2,4,7-trisubstituted quinazolines and publishing results, procurement of this compound with the well-documented 4-pyridinyl (rather than 2-pyridinyl) regioisomer ensures that reported SAR and crystallographic data are attributable to a specific regioisomer, avoiding the ambiguity that arises when the isomer is mischaracterized or used interchangeably, a critical issue given that both isomers share identical molecular weight and 276.12 .

Quote Request

Request a Quote for 4,7-Dichloro-2-(4-pyridinyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.